

An In-depth Technical Guide to the Thermochemical Properties of 3-Propylcyclopentanone

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Compound of Interest

Compound Name: 3-Propylcyclopentanone

Cat. No.: B2565938

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for **3-propylcyclopentanone**. Due to the limited availability of direct experimental values for this specific compound, this guide leverages data from structurally similar molecules to provide reasonable estimations. It also details the standard experimental protocols for the determination of these properties, offering a foundational understanding for further research and application in fields such as drug development and chemical process design.

Data Presentation: Thermochemical Properties

Direct experimental thermochemical data for **3-propylcyclopentanone** is not readily available in the public domain. However, the thermochemical properties of n-propylcyclopentane, a structurally analogous hydrocarbon lacking the ketone group, can serve as a useful approximation. The primary differences will arise from the influence of the carbonyl group. Data for the parent compound, cyclopentanone, is also provided for comparative purposes.

Table 1: Thermochemical Data for n-Propylcyclopentane (as an estimate for **3-Propylcyclopentanone**)

Property	Symbol	Value	Units	Reference
Standard Molar Enthalpy of Formation (liquid)	$\Delta_f H^\circ_{\text{liquid}}$	-203.4 ± 1.1	kJ/mol	[1]
Standard Molar Enthalpy of Combustion (liquid)	$\Delta_c H^\circ_{\text{liquid}}$	-5235.8 ± 1.1	kJ/mol	[1]
Standard Molar Entropy (liquid)	S°_{liquid}	293.4 ± 0.6	J/mol·K	[1]
Molar Heat Capacity (liquid)	$C_{p,\text{liquid}}$	215.34	J/mol·K	[1]

Table 2: Thermochemical Data for Cyclopentanone

Property	Symbol	Value	Units	Reference
Standard Molar Enthalpy of Formation (gas)	$\Delta_f H^\circ_{\text{gas}}$	-189.5 ± 1.1	kJ/mol	[2]
Standard Molar Enthalpy of Combustion (liquid)	$\Delta_c H^\circ_{\text{liquid}}$	-2920.8 ± 0.5	kJ/mol	[3]
Standard Molar Entropy (gas)	S°_{gas}	313.2 ± 2.1	J/mol·K	[2]
Molar Heat Capacity (gas)	$C_{p,\text{gas}}$	106.4	J/mol·K	[2]

Experimental Protocols

The determination of thermochemical data for organic compounds like **3-propylcyclopentanone** relies on well-established experimental techniques. The following are detailed methodologies for key experiments.

1. Combustion Calorimetry for Enthalpy of Formation

The standard enthalpy of formation ($\Delta_f H^\circ$) is often determined indirectly from the enthalpy of combustion ($\Delta_c H^\circ$), which is measured using a bomb calorimeter.^[4]

- Principle: A known mass of the substance is completely combusted in a high-pressure oxygen environment within a sealed container (the "bomb"). The heat released by the combustion is absorbed by a surrounding water bath of known volume. The temperature change of the water is measured to calculate the heat of combustion.
- Apparatus: A high-pressure stainless steel bomb, a water bath (calorimeter), a high-precision thermometer, a stirrer, and an ignition system.
- Procedure:
 - A pellet of a known mass of **3-propylcyclopentanone** is placed in a sample holder within the bomb.
 - The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.
 - The bomb is submerged in a known quantity of water in the calorimeter. The initial temperature of the water is recorded.
 - The sample is ignited via an electrical fuse.
 - The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.
 - The heat capacity of the calorimeter is determined by combusting a standard substance with a known heat of combustion (e.g., benzoic acid).
- Data Analysis: The heat of combustion is calculated using the temperature rise, the heat capacity of the calorimeter, and the mass of the sample. The standard enthalpy of formation

is then calculated using Hess's Law, which relates the heat of combustion to the enthalpies of formation of the products (CO_2 and H_2O) and the reactant.

2. Differential Scanning Calorimetry (DSC) for Heat Capacity and Enthalpies of Transition

Differential Scanning Calorimetry (DSC) is a versatile technique used to measure heat capacity (C_p) and the enthalpies of phase transitions (e.g., fusion and vaporization).^{[4][5]}

- Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference material as a function of temperature.
- Apparatus: A differential scanning calorimeter with a furnace, sample and reference pans, and a temperature programmer.
- Procedure for Heat Capacity:
 - An empty sample pan and a reference pan are heated at a constant rate to obtain a baseline.
 - A known mass of a standard material (e.g., sapphire) is placed in the sample pan and heated at the same rate.
 - A known mass of **3-propylcyclopentanone** is placed in the sample pan and subjected to the same heating program.
- Procedure for Enthalpy of Fusion/Vaporization:
 - A known mass of the sample is placed in the sample pan.
 - The sample is heated at a constant rate through its melting or boiling point.
 - The heat flow to the sample will increase during the phase transition.
- Data Analysis: The heat capacity is calculated by comparing the heat flow to the sample with that of the standard. The enthalpy of fusion or vaporization is determined by integrating the area of the peak corresponding to the phase transition.

3. The Kinetic Method for Gas-Phase Thermochemistry

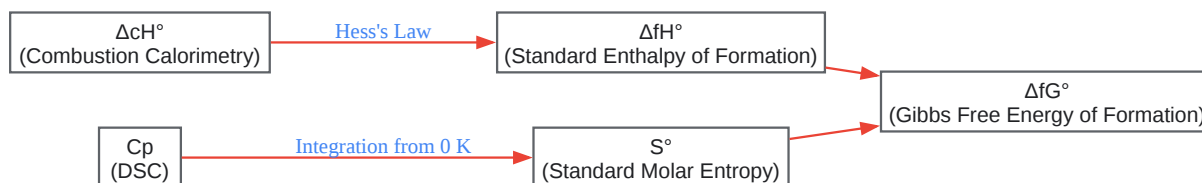
The kinetic method, a tandem mass spectrometry technique, can be used to determine relative thermochemical properties like proton affinities in the gas phase.^[6]

- Principle: The method relies on the competitive dissociation of a proton-bound dimer of two different molecules. The ratio of the fragment ions is related to the relative proton affinities of the two molecules.
- Apparatus: A tandem mass spectrometer (e.g., a triple quadrupole or a quadrupole ion trap).
- Procedure:
 - A mixture containing **3-propylcyclopentanone** and a reference compound with a known proton affinity is introduced into the ion source of the mass spectrometer to generate proton-bound dimers.
 - The dimer ions of interest are mass-selected in the first stage of the mass spectrometer.
 - The selected ions are subjected to collision-induced dissociation (CID) in a collision cell.
 - The resulting fragment ions are mass-analyzed in the second stage of the mass spectrometer.
- Data Analysis: The relative proton affinities are determined from the ratio of the intensities of the protonated monomers. By using a series of reference compounds, an absolute proton affinity for **3-propylcyclopentanone** can be established.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the experimental determination of thermochemical data.

Caption: Experimental workflow for determining thermochemical data.



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Caption: Interrelation of key thermochemical properties.

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